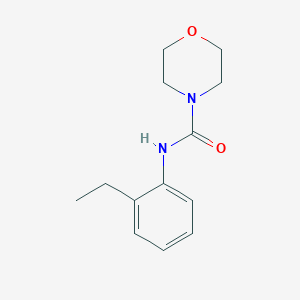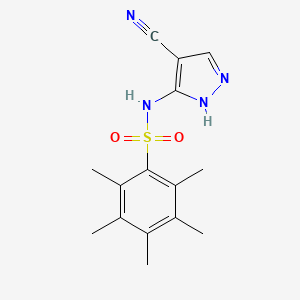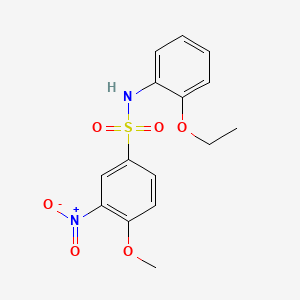
N-(2-ethylphenyl)-4-morpholinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethylphenyl)-4-morpholinecarboxamide, also known as EPMC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a synthetic derivative of morpholine that has been extensively studied for its pharmacological properties.
作用機序
The mechanism of action of N-(2-ethylphenyl)-4-morpholinecarboxamide is not fully understood. However, it has been suggested that N-(2-ethylphenyl)-4-morpholinecarboxamide exerts its pharmacological effects through the inhibition of various enzymes and signaling pathways involved in inflammation, cancer, and oxidative stress.
Biochemical and Physiological Effects:
N-(2-ethylphenyl)-4-morpholinecarboxamide has been shown to possess various biochemical and physiological effects, including:
1. Inhibition of inflammatory cytokines: N-(2-ethylphenyl)-4-morpholinecarboxamide has been shown to inhibit the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).
2. Induction of apoptosis: N-(2-ethylphenyl)-4-morpholinecarboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
3. Reduction of oxidative stress: N-(2-ethylphenyl)-4-morpholinecarboxamide has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).
実験室実験の利点と制限
The advantages and limitations of using N-(2-ethylphenyl)-4-morpholinecarboxamide in lab experiments are:
Advantages:
1. N-(2-ethylphenyl)-4-morpholinecarboxamide is a synthetic compound that can be easily synthesized in large quantities.
2. N-(2-ethylphenyl)-4-morpholinecarboxamide has been extensively studied for its pharmacological properties, making it a well-characterized compound.
3. N-(2-ethylphenyl)-4-morpholinecarboxamide has shown potential applications in various fields of research, making it a versatile compound.
Limitations:
1. The mechanism of action of N-(2-ethylphenyl)-4-morpholinecarboxamide is not fully understood, making it difficult to design experiments to study its effects.
2. N-(2-ethylphenyl)-4-morpholinecarboxamide has not been extensively studied for its toxicity, making it important to exercise caution when working with this compound.
3. N-(2-ethylphenyl)-4-morpholinecarboxamide may have limited solubility in some solvents, making it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of N-(2-ethylphenyl)-4-morpholinecarboxamide, including:
1. Elucidating the mechanism of action of N-(2-ethylphenyl)-4-morpholinecarboxamide: Further studies are needed to fully understand the mechanism of action of N-(2-ethylphenyl)-4-morpholinecarboxamide and how it exerts its pharmacological effects.
2. Studying the toxicity of N-(2-ethylphenyl)-4-morpholinecarboxamide: Further studies are needed to determine the toxicity of N-(2-ethylphenyl)-4-morpholinecarboxamide and its potential side effects.
3. Developing new derivatives of N-(2-ethylphenyl)-4-morpholinecarboxamide: Further studies are needed to develop new derivatives of N-(2-ethylphenyl)-4-morpholinecarboxamide with improved pharmacological properties.
4. Investigating the potential use of N-(2-ethylphenyl)-4-morpholinecarboxamide in combination therapy: Further studies are needed to investigate the potential use of N-(2-ethylphenyl)-4-morpholinecarboxamide in combination with other drugs to enhance its pharmacological effects.
Conclusion:
In conclusion, N-(2-ethylphenyl)-4-morpholinecarboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. N-(2-ethylphenyl)-4-morpholinecarboxamide has been extensively studied for its pharmacological properties and has shown potential applications as an anti-inflammatory, anticancer, and antioxidant agent. Further studies are needed to fully understand the mechanism of action of N-(2-ethylphenyl)-4-morpholinecarboxamide, its toxicity, and its potential use in combination therapy.
合成法
The synthesis of N-(2-ethylphenyl)-4-morpholinecarboxamide can be achieved through a multistep process that involves the reaction of 2-ethylphenylamine with ethyl chloroformate, followed by the reaction of the resulting compound with morpholine. This process yields N-(2-ethylphenyl)-4-morpholinecarboxamide as a white crystalline powder with a melting point of 110-112°C.
科学的研究の応用
N-(2-ethylphenyl)-4-morpholinecarboxamide has been extensively studied for its pharmacological properties and has shown potential applications in various fields of research. Some of the scientific research applications of N-(2-ethylphenyl)-4-morpholinecarboxamide are:
1. Anti-inflammatory agent: N-(2-ethylphenyl)-4-morpholinecarboxamide has been shown to possess anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
2. Anticancer agent: N-(2-ethylphenyl)-4-morpholinecarboxamide has been shown to possess anticancer properties and has been studied for its potential use in the treatment of various types of cancer.
3. Antioxidant agent: N-(2-ethylphenyl)-4-morpholinecarboxamide has been shown to possess antioxidant properties and has been studied for its potential use in the prevention of oxidative stress-related diseases.
特性
IUPAC Name |
N-(2-ethylphenyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-2-11-5-3-4-6-12(11)14-13(16)15-7-9-17-10-8-15/h3-6H,2,7-10H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGRNKWCUVAGEBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethylphenyl)-4-morpholinecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(2-methylbutan-2-yl)cyclohexyl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B7540373.png)

![4-[1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carbonyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7540389.png)

![[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 2-(benzenesulfonamido)-4-methylsulfanylbutanoate](/img/structure/B7540395.png)
![N-[4-(3-methylbutanoylamino)phenyl]-2-methylsulfanylbenzamide](/img/structure/B7540404.png)
![4-(benzimidazol-1-yl)-N-[4-(carbamoylamino)phenyl]benzamide](/img/structure/B7540407.png)

![N-[2-[4-(carbamoylamino)anilino]-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B7540438.png)
![N-(2-iodophenyl)-2-[2-(phenoxymethyl)benzimidazol-1-yl]acetamide](/img/structure/B7540446.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(prop-2-ynylsulfamoyl)benzamide](/img/structure/B7540451.png)

![2-[[5-[(2-Chlorophenoxy)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B7540455.png)
![(2,6-Difluorophenyl)-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl]methanone](/img/structure/B7540462.png)